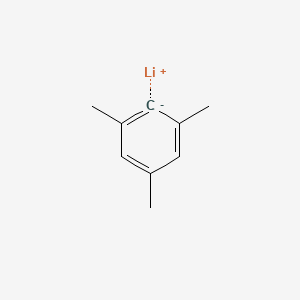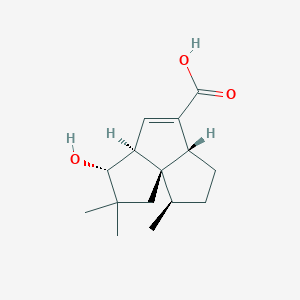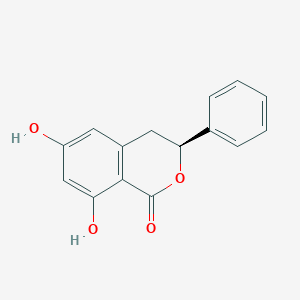
Montroumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Montroumarin is a natural product found in Montrouziera sphaeroidea with data available.
Scientific Research Applications
Chemical Composition and Synthesis
Montroumarin is a compound that has attracted scientific interest due to its unique chemical structure. It was isolated from the stem bark of Montrouziera sphaeroidea, and this discovery marked the first report of the analysis of chemical constituents from the Montrouziera species. Montroumarin, along with a xanthone known as montrouxanthone, have been subjects of spectroscopic analyses to elucidate their structures (Ito et al., 2000). Furthermore, a stereoselective synthesis of Montroumarin has been achieved, highlighting its potential for further scientific investigation. The synthesized compounds, including Montroumarin, were examined for antifungal activity in vitro, showcasing the potential biological applications of this compound (Saeed, 2003).
Potential Therapeutic Applications
Montroumarin has shown promise in therapeutic research, particularly for its cytotoxic properties. In a study exploring the constituents of the rhizomes of Dioscorea collettii, a new dihydroisocoumarin named (−)-montroumarin was discovered alongside montroumarin. This research also led to the structural revision of other compounds. Notably, two dihydroisocoumarins, including montroumarin, demonstrated moderate cytotoxic activities against the NCI-H460 cell line, suggesting potential therapeutic benefits (Jing et al., 2021).
properties
Product Name |
Montroumarin |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(3S)-6,8-dihydroxy-3-phenyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O4/c16-11-6-10-7-13(9-4-2-1-3-5-9)19-15(18)14(10)12(17)8-11/h1-6,8,13,16-17H,7H2/t13-/m0/s1 |
InChI Key |
OXRQIQYOXIHFBQ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3 |
SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3 |
synonyms |
montroumarin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




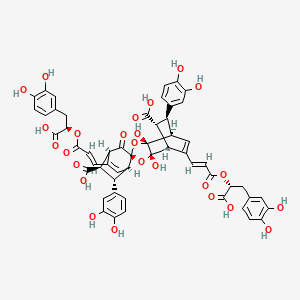
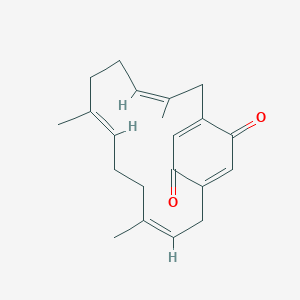
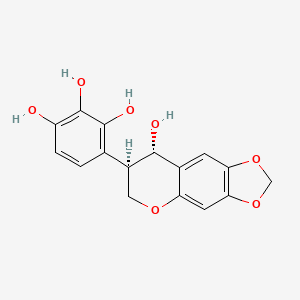

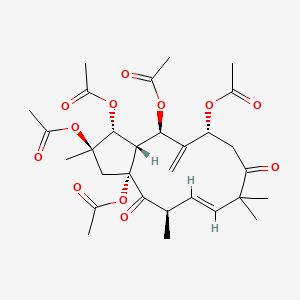


![4,6,12-Trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaen-9-one](/img/structure/B1247285.png)

